

# Application Note: Detection of 2,6-Dinitro-pcresol in Environmental Water Samples

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Compound of Interest		
Compound Name:	2,6-Dinitro-p-cresol	
Cat. No.:	B1206616	Get Quote

## **Abstract**

This application note provides detailed protocols for the detection and quantification of **2,6-Dinitro-p-cresol** (DNPC) in environmental water samples. The methodologies described herein are intended for researchers, scientists, and professionals in drug development and environmental monitoring. The primary methods covered are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), with additional information on electrochemical detection. Protocols for sample collection, preservation, and solid-phase extraction (SPE) are also detailed to ensure sample integrity and accurate quantification.

### Introduction

**2,6-Dinitro-p-cresol** (DNPC) is a chemical compound used in the synthesis of fungicides, dyes, and pharmaceuticals.[1] Its presence in the environment, primarily due to industrial discharge and agricultural runoff, is a growing concern due to its potential toxicity. Accurate and sensitive detection methods are crucial for monitoring its levels in environmental water sources to ensure public health and environmental safety. This document outlines robust and validated methods for the analysis of DNPC in various water matrices.

# Experimental Protocols Sample Collection and Preservation



Proper sample collection and preservation are critical to prevent the degradation of DNPC and to ensure the accuracy of the analytical results.

#### Materials:

- Amber glass bottles, 1 L, pre-cleaned
- Nitril gloves
- Cooler with ice packs
- Ascorbic acid (if residual chlorine is suspected)
- Sulfuric acid (H<sub>2</sub>SO<sub>4</sub>) or Hydrochloric acid (HCl), concentrated

#### Protocol:

- Before sample collection, rinse the amber glass bottle and its cap three times with the sample water.
- Collect the water sample from a representative location, ensuring minimal disturbance to the surrounding sediment.
- If the water is suspected to contain residual chlorine, add a small amount of ascorbic acid to the collection bottle before filling.
- Fill the bottle to the brim, leaving minimal headspace to reduce volatilization.
- Acidify the sample to a pH of less than 3 by adding concentrated H<sub>2</sub>SO<sub>4</sub> or HCl dropwise.[2]
   This helps to preserve the analyte.
- Cap the bottle tightly and invert it several times to mix.
- Store the samples in a cooler with ice packs at approximately 4°C and transport them to the laboratory for analysis as soon as possible.

## Sample Preparation: Solid-Phase Extraction (SPE)

## Methodological & Application





Solid-phase extraction is a widely used technique for the pre-concentration and purification of analytes from complex matrices like environmental water. A C18 cartridge is commonly used for the extraction of dinitrophenols.

#### Materials:

- C18 SPE cartridges (e.g., 500 mg, 6 mL)
- SPE vacuum manifold
- · Methanol (MeOH), HPLC grade
- · Acetonitrile (ACN), HPLC grade
- Deionized water, HPLC grade
- Nitrogen gas evaporator

#### Protocol:

- Cartridge Conditioning:
  - Place the C18 SPE cartridges on the vacuum manifold.
  - Wash the cartridges with 10 mL of acetonitrile.
  - Follow with 10 mL of methanol.
  - Equilibrate the cartridges with 20 mL of deionized water, ensuring the sorbent does not run dry.[3]
- Sample Loading:
  - Pass the acidified water sample (up to 1 L) through the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.
- Cartridge Washing:



- After the entire sample has passed through, wash the cartridge with 10 mL of deionized water to remove any interfering polar compounds.
- Dry the cartridge under a full vacuum for at least 10 minutes to remove excess water.

#### Elution:

- Place a collection tube inside the manifold.
- Elute the retained DNPC from the cartridge with 5-10 mL of acetonitrile.[2]
- Collect the eluate.

#### · Concentration:

- Evaporate the eluate to near dryness under a gentle stream of nitrogen gas at a temperature of approximately 40°C.
- Reconstitute the residue in a small, known volume (e.g., 1 mL) of a suitable solvent (e.g., methanol or mobile phase) for instrumental analysis.

## **Instrumental Analysis**

LC-MS/MS is a highly sensitive and selective method for the quantification of DNPC.

#### Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

#### LC Parameters:

- Column: C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 5 μm particle size)[2]
- Mobile Phase A: 0.1% Formic acid in Water
- Mobile Phase B: Acetonitrile

## Methodological & Application





• Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.

• Flow Rate: 0.3 mL/min

Injection Volume: 10 μL

• Column Temperature: 40°C

#### MS/MS Parameters:

Ionization Mode: Electrospray Ionization (ESI) in negative mode.[2]

Scan Type: Multiple Reaction Monitoring (MRM)

- Precursor and Product Ions: These should be optimized by infusing a standard solution of DNPC. For DNPC (C<sub>7</sub>H<sub>6</sub>N<sub>2</sub>O<sub>5</sub>, MW: 198.13 g/mol ), the deprotonated molecule [M-H]<sup>-</sup> at m/z 197 would be the precursor ion. Product ions would be determined from fragmentation of the precursor ion.
- Collision Energy and other source parameters: These should be optimized for the specific instrument being used to achieve maximum sensitivity.

GC-MS is another powerful technique for the analysis of DNPC, often requiring derivatization for better chromatographic performance, although direct analysis is also possible.

#### Instrumentation:

- Gas Chromatograph (GC)
- Mass Spectrometer (MS) with an Electron Ionization (EI) source

#### GC Parameters:

 Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)







Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

• Inlet Temperature: 270°C

• Injection Mode: Splitless

- Oven Temperature Program: A typical program would start at a low temperature (e.g., 60°C),
   hold for a few minutes, then ramp up to a high temperature (e.g., 280°C) to elute the analyte.
- Derivatization (Optional but Recommended): Derivatization with an agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) can improve the volatility and peak shape of DNPC.

#### MS Parameters:

- Ionization Mode: Electron Ionization (EI) at 70 eV
- Scan Mode: Selected Ion Monitoring (SIM) for higher sensitivity, monitoring characteristic ions of DNPC.
- Source Temperature: 230°C

• Quadrupole Temperature: 150°C

## **Data Presentation**

The following table summarizes the quantitative data for the detection of DNPC and related dinitrophenols using various analytical methods.

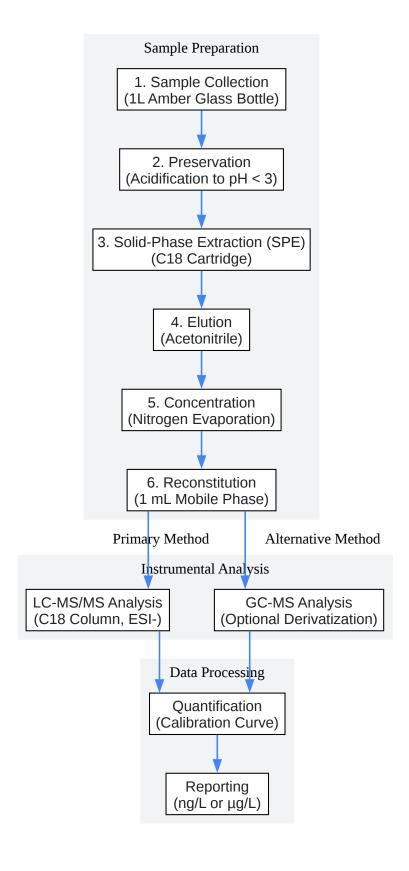


Analytical Method	Analyte	Matrix	Limit of Detection (LOD)	Limit of Quantific ation (LOQ)	Recovery (%)	Referenc e
LC-MS/MS	2,6-Dinitro- p-cresol	Environme ntal Water	0.49 ng/L	-	-	[2]
Spectropho tometry	4,6-Dinitro- o-cresol	Water	1.2 ng/mL	-	>95%	[4]
Spectropho tometry	2,6-Dinitro- p-cresol	Water	1.0 ng/mL	-	-	[4]
Electroche mical (DPV)	2,6- Dinitrophen ol	-	0.18 μM (33.1 μg/L)	0.545 μM (100.3 μg/L)	-	[5][6]
GC-MS	2,4- Dinitrophen ol	Blood	-	<3 mg/L	92.1%	[6]

Note: Data for related compounds are included for comparative purposes. Conversion: 1  $\mu$ M of DNPC  $\approx$  198.13  $\mu$ g/L.

# **Visualizations**





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Caption: Experimental workflow for DNPC analysis in water.





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Caption: Principle of electrochemical detection of DNPC.

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